3,3,3-Triethoxypropylsulfonylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-triethoxypropylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5S/c1-4-18-15(19-5-2,20-6-3)12-13-21(16,17)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPIOMYIYYWSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCS(=O)(=O)C1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369760 | |
| Record name | 3,3,3-triethoxypropylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38435-09-5 | |
| Record name | 3,3,3-triethoxypropylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3,3 Triethoxypropylsulfonylbenzene
Established Synthetic Pathways for Sulfone Formation
The sulfone group is a cornerstone of many chemical structures, and its synthesis has been extensively studied. The primary methods for creating the aryl-alkyl sulfone linkage present in 3,3,3-Triethoxypropylsulfonylbenzene fall into two main categories: the oxidation of a precursor sulfide (B99878) and the direct formation of the carbon-sulfur bond.
Oxidative Approaches from Sulfides and Thioethers
The oxidation of sulfides is arguably the most direct and widely used method for preparing sulfones. acsgcipr.orgorganic-chemistry.org This transformation involves the conversion of a thioether (R-S-R') to the corresponding sulfone (R-SO₂-R') and typically proceeds through a sulfoxide (B87167) intermediate. A variety of oxidizing agents and reaction conditions have been developed to achieve this transformation efficiently and selectively. acsgcipr.org
For the synthesis of this compound, a plausible precursor would be 3,3,3-triethoxypropyl(phenyl)sulfane . The oxidation of this sulfide would provide the target sulfone. The choice of oxidant and conditions is critical to ensure complete oxidation to the sulfone without unwanted side reactions. Common oxidants include hydrogen peroxide, peroxy acids, and metal-based reagents. acsgcipr.orgorganic-chemistry.org More modern, greener approaches utilize O₂ or air as the terminal oxidant, often in the presence of a catalyst. acs.org
Table 1: Selected Reagents for the Oxidation of Sulfides to Sulfones
| Oxidizing Agent/System | Catalyst/Promoter | Typical Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Room Temperature | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | 2,2,2-Trifluoroacetophenone | Varies | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | organic-chemistry.org |
| Oxygen (O₂)/Air | None | Elevated Temperature (e.g., 80 °C) | acs.org |
Research has shown that reaction parameters can be tuned to favor either the sulfoxide or the sulfone. For example, using O₂/air, lower temperatures may yield the sulfoxide, while higher temperatures drive the reaction to the sulfone. acs.org Electrochemical methods also offer a high degree of control, where adjusting the current can selectively produce either the sulfoxide or the sulfone. nih.govacs.org
Carbon-Sulfur Bond Forming Reactions
An alternative to sulfide oxidation is the direct formation of the C-S bond of the sulfone. These methods typically involve the reaction of a sulfonyl-containing nucleophile with a carbon electrophile, or vice versa. A highly relevant strategy for the synthesis of the target compound is the alkylation of a sulfinate salt.
In this approach, a salt of benzenesulfinic acid, such as sodium benzenesulfinate , is reacted with an electrophilic form of the side chain, such as a 3,3,3-triethoxypropyl halide (e.g., bromide or iodide). This is a classic Sₙ2 reaction that forms the C(sp³)-S bond directly. Phase-transfer catalysts are often employed to facilitate the reaction between the salt (often in an aqueous or solid phase) and the alkyl halide in an organic solvent. acs.org
Table 2: General Conditions for Sulfone Synthesis via Alkylation of Sulfinates
| Sulfinate Salt | Alkylating Agent | Catalyst/Solvent System | Key Features | Reference |
|---|---|---|---|---|
| Sodium Arenesulfinates | Alkyl Halides | Phase-Transfer Catalyst (e.g., TBAB), aq. NaOH/CH₂Cl₂ | Good yields for various alkyl halides. | acs.org |
This method avoids the handling of the potentially sensitive sulfide precursor and the subsequent oxidation step. The success of this reaction hinges on the availability and stability of the requisite alkylating agent containing the triethoxypropyl moiety.
Synthesis of the 3,3,3-Triethoxypropyl Moiety
The 3,3,3-triethoxypropyl group is a specialized orthoester. Its synthesis requires methods for both creating the orthoester linkage and establishing the three-carbon propyl chain.
Formation of Orthoester Linkages
Orthoesters, with the general structure RC(OR')₃, are typically synthesized from precursors containing a carbon atom at a higher oxidation state, such as nitriles or trichloroalkanes. wikipedia.org The most common and classical method is the Pinner reaction . wikipedia.org
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.org For the synthesis of the desired moiety, a precursor such as 3,3,3-triethoxypropanenitrile would be required. The reaction proceeds by treating the nitrile with an alcohol (in this case, ethanol) in the presence of an acid like hydrogen chloride. An intermediate imino ester salt is formed, which then reacts with excess alcohol to yield the orthoester. wikipedia.orgwikipedia.org
Reaction Scheme: Pinner Reaction for Orthoester Formation
Another established method involves the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide. wikipedia.org For instance, reacting a 1,1,1-trichloropropane derivative with sodium ethoxide could, in principle, yield the desired triethoxypropane structure.
Strategies for Propyl Chain Introduction
The assembly of the full 3,3,3-triethoxypropyl unit can be envisioned through several pathways. A key consideration is the choice of starting material that provides the three-carbon backbone.
One plausible synthetic precursor is 3-cyanopropionaldehyde diethyl acetal (B89532) , which is commercially available. sigmaaldrich.com This molecule contains the required three-carbon chain (as a nitrile and an ethyl group) and a protected aldehyde function. The nitrile group is a perfect handle for conversion into the triethyl orthoester via the Pinner reaction as described above. wikipedia.org
A hypothetical sequence would be:
Pinner Reaction : Treatment of 3-cyanopropionaldehyde diethyl acetal with anhydrous ethanol (B145695) and HCl to convert the nitrile group (-C≡N) into the triethyl orthoester group (-C(OEt)₃). This would yield a protected form of the 3,3,3-triethoxypropyl chain.
Deprotection/Conversion : The acetal at the other end of the chain would then need to be converted into a suitable leaving group (e.g., a halide) for subsequent C-S bond formation.
Alternatively, one could start with a simple three-carbon chain containing a terminal halide and a nitrile, such as 3-bromopropionitrile. The nitrile could first be converted to the triethoxy orthoester, followed by using the terminal bromide for the alkylation step. The alkylation of cyanide with alkyl halides is a well-established method for nitrile synthesis. youtube.com
Convergent Synthesis of this compound
A convergent synthesis aims to bring together two or more complex fragments in the later stages of a synthetic sequence. For this compound, this would involve coupling the phenylsulfonyl moiety with the 3,3,3-triethoxypropyl moiety.
Two primary convergent strategies emerge from the fundamental reactions discussed:
Alkylation of Sodium Benzenesulfinate : This is the most direct convergent approach. It involves the synthesis of a 3,3,3-triethoxypropyl halide (e.g., 1-bromo-3,3,3-triethoxypropane) as one fragment. This electrophilic fragment is then reacted with sodium benzenesulfinate , the nucleophilic fragment, to form the final C-S bond and the complete sulfone structure. This strategy is robust and relies on the well-precedented Sₙ2 reaction of sulfinate salts. acs.org
Thiol Alkylation Followed by Oxidation : This two-step convergent route begins with the alkylation of thiophenol with a 3,3,3-triethoxypropyl halide. This reaction forms the precursor sulfide, 3,3,3-triethoxypropyl(phenyl)sulfane . The subsequent oxidation of this sulfide, as detailed in section 2.1.1, yields the target sulfone, this compound. This pathway may be advantageous if the direct alkylation of the sulfinate proves to be low-yielding or if the sulfide precursor is more readily accessible.
Both convergent strategies depend on the successful prior synthesis of an electrophilic 3,3,3-triethoxypropyl fragment, highlighting the central importance of the methods discussed in section 2.2.
Advanced Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 3,3,3-Triethoxypropylsulfonylbenzene provides a detailed map of the proton environments within the molecule. The spectrum can be divided into distinct regions corresponding to the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the triethoxypropyl chain.
The aromatic region is expected to show complex multiplets between δ 7.5 and 8.0 ppm, characteristic of a monosubstituted benzene (B151609) ring attached to an electron-withdrawing sulfonyl group. The protons ortho to the sulfonyl group would be the most deshielded, appearing further downfield.
The aliphatic portion of the spectrum would feature signals for the propyl chain and the ethoxy groups. The methylene (B1212753) protons (C1-H₂) adjacent to the sulfonyl group are anticipated to appear as a triplet around δ 3.2-3.4 ppm. The protons on the second carbon of the propyl chain (C2-H₂) would likely be observed as a triplet around δ 2.0-2.2 ppm. The methine proton (C3-H) is expected to be a triplet around δ 4.6-4.8 ppm, shifted downfield due to the influence of the three adjacent oxygen atoms. The ethoxy groups would give rise to a quartet (for the -OCH₂- protons) around δ 3.5-3.7 ppm and a triplet (for the -CH₃ protons) around δ 1.1-1.3 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho-H) | 7.85 - 7.95 | Multiplet (d-like) | ~7.5 - 8.0 |
| Aromatic (meta/para-H) | 7.50 - 7.70 | Multiplet | ~7.5 - 8.0 |
| C1-H ₂ (α to SO₂) | 3.20 - 3.40 | Triplet | ~7.0 - 7.5 |
| C2-H ₂ (β to SO₂) | 2.00 - 2.20 | Triplet | ~7.0 - 7.5 |
| C3-H (γ to SO₂) | 4.60 - 4.80 | Triplet | ~5.5 - 6.0 |
| -OCH ₂CH₃ | 3.50 - 3.70 | Quartet | ~7.0 |
| -OCH₂CH ₃ | 1.10 - 1.30 | Triplet | ~7.0 |
The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.
The aromatic carbons of the phenylsulfonyl group are expected to resonate in the δ 125-140 ppm range. The carbon atom directly attached to the sulfonyl group (ipso-carbon) would be found at the downfield end of this range, around δ 138-140 ppm. nih.gov The other aromatic carbons would appear between δ 127 and 134 ppm. nih.gov
In the aliphatic region, the carbon of the methine group (C3) bonded to three oxygen atoms is predicted to be significantly downfield, in the range of δ 100-105 ppm. The methylene carbon of the ethoxy groups (-OCH₂-) would appear around δ 58-60 ppm, while their terminal methyl carbons (-CH₃) would be found upfield, around δ 15-17 ppm. The carbons of the propyl chain (C1 and C2) would have distinct chemical shifts, with C1 (adjacent to the sulfonyl group) expected around δ 52-55 ppm and C2 around δ 25-28 ppm. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | 138.0 - 140.0 |
| Aromatic (C-ortho) | 127.0 - 129.0 |
| Aromatic (C-meta) | 129.0 - 131.0 |
| Aromatic (C-para) | 133.0 - 135.0 |
| C1 (α to SO₂) | 52.0 - 55.0 |
| C2 (β to SO₂) | 25.0 - 28.0 |
| C3 (γ to SO₂) | 100.0 - 105.0 |
| -OC H₂CH₃ | 58.0 - 60.0 |
| -OCH₂C H₃ | 15.0 - 17.0 |
To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are essential. huji.ac.ilemerypharma.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings through two or three bonds. libretexts.org Key correlations would be expected between the adjacent methylene groups of the propyl chain (C1-H₂ and C2-H₂) and between the C2-H₂ protons and the C3-H methine proton. Additionally, the quartet and triplet of the ethoxy groups would show a clear cross-peak, confirming their relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, verifying the assignments in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. chemicalbook.com This would firmly establish the connection between the aliphatic chain and the aromatic ring. For instance, correlations would be expected from the C1-H₂ protons to the ipso-carbon of the benzene ring. Furthermore, correlations from the C3-H proton to the -OCH₂- carbons, and from the -OCH₂- protons to the C3 carbon, would confirm the structure of the triethoxypropyl moiety.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. crimsonpublishers.comnih.gov
The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups.
Sulfonyl (S=O) Group: The sulfone group gives rise to two very strong and distinct stretching vibrations. The asymmetric S=O stretch is typically observed in the 1350–1300 cm⁻¹ region, while the symmetric stretch appears in the 1160–1120 cm⁻¹ range. researchgate.net The high intensity of these bands makes them readily identifiable.
Ether (C-O-C) Group: The multiple ether linkages in the triethoxy groups would produce strong C-O-C stretching bands in the fingerprint region, typically between 1260 and 1000 cm⁻¹. Due to the presence of three identical ethoxy groups, a particularly strong and potentially broad absorption band is expected in this region.
Aromatic Ring: The phenyl group would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region.
Aliphatic Chain: The C-H bonds of the propyl and ethoxy groups would result in stretching absorptions in the 3000–2850 cm⁻¹ range.
Raman spectroscopy would provide complementary information, as the sulfonyl group vibrations are also typically strong and easily observed in the Raman spectrum.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |
| Ether (C-O-C) | Stretch | 1260 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features.
Upon electron ionization (EI), this compound would form a molecular ion (M⁺˙). However, this molecular ion may be unstable and undergo fragmentation. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments.
Key fragmentation pathways would likely include:
Alpha-cleavage to the sulfonyl group, leading to the loss of the triethoxypropyl radical and formation of the phenylsulfonyl cation (C₆H₅SO₂⁺) at m/z 141.
Cleavage of the C-S bond, which could result in the formation of a phenyl cation (C₆H₅⁺) at m/z 77.
Fragmentation of the triethoxypropyl side chain is expected to be prominent. This would involve the sequential loss of ethoxy radicals (-OCH₂CH₃, mass 45) or ethylene molecules (CH₂=CH₂, mass 28) from the ether linkages. A characteristic and potentially stable fragment would be the triethoxymethyl cation [C(OCH₂CH₃)₃⁺] at m/z 163. nih.gov
Rearrangement reactions, such as the McLafferty rearrangement, are also possible if the geometry allows, although less common for sulfones. libretexts.org
Analysis of the isotopic pattern and the exact masses of the fragments using high-resolution mass spectrometry (HRMS) would further confirm the elemental composition of the molecule and its fragments.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically to analyze the fragments produced from a selected precursor ion. nih.gov This technique is invaluable for elucidating the structure of a molecule by breaking it down into smaller, identifiable pieces. The fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the connectivity of atoms.
In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pathways can reveal key structural motifs within the molecule.
For a compound like this compound, characteristic fragmentation would be expected, such as the loss of ethoxy groups or cleavage of the propylsulfonyl chain. To illustrate this, the fragmentation of Linear Alkylbenzenesulfonates (LAS) , which also contain a sulfonylbenzene group and an alkyl chain, can be considered. Upon collision-induced dissociation, LAS typically yields a characteristic ethylene-substituted benzenesulfonate ion at m/z 183. Further fragmentation of this ion leads to a prominent signal at m/z 119, corresponding to the loss of sulfur dioxide and the formation of an ethylene-substituted phenoxide ion. researchgate.net
| Precursor Ion (Example from LAS) | Major Fragment Ions (m/z) | Corresponding Neutral Loss |
| Deprotonated LAS | 183 | Alkane chain |
| 183 | 119 | SO₂ |
This interactive table illustrates a typical fragmentation pathway for a related class of compounds, Linear Alkylbenzenesulfonates. researchgate.net
Analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics of the Benzene Ring and Chromophoric Groups
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The presence of chromophores, or light-absorbing groups, dictates the absorption spectrum.
In sulfonylbenzene derivatives, the benzene ring is the primary chromophore. The electronic transitions of the benzene ring are influenced by the substituents attached to it. The sulfonyl group, being an electron-withdrawing group, can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε) of the benzene chromophore.
For instance, studies on Phenyl Vinyl Sulfone and related compounds show characteristic absorption bands in the UV region. The spectra are influenced by the solvent polarity. researchgate.net In general, aromatic sulfones exhibit absorption bands corresponding to the π → π* transitions of the benzene ring.
| Compound (Proxy) | Solvent | λmax (nm) |
| A triphenylamino-substituted vinyl sulfone | Dichloromethane | 391 |
| A triphenylamino-substituted vinyl sulfone | Acetonitrile | 385 |
| A triphenylamino-substituted vinyl sulfone | Toluene | 398 |
This interactive table shows the absorption maxima for a substituted vinyl sulfone in different solvents, illustrating the electronic absorption characteristics. researchgate.net
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
For a compound like this compound, this technique would reveal the precise geometry of the sulfonyl group, the conformation of the triethoxypropyl chain, and the orientation of the phenyl ring relative to the rest of the molecule.
As an example, crystallographic studies of various sulfones have been reported. For instance, in the crystal structure of benzylisopropyl sulfone , the S=O bond distances are in the range of 1.392(5) to 1.463(3) Å, and the C-S-C bond angle is around 101.1(3)° to 106.80(14)°. st-andrews.ac.uk The O-S-O bond angles are typically in the range of 116.7(2)° to 120.61(8)°. st-andrews.ac.uk
| Parameter | Typical Range in Sulfones |
| S=O Bond Distance | 1.39 - 1.46 Å |
| C-S-C Bond Angle | 101° - 107° |
| O-S-O Bond Angle | 117° - 121° |
This interactive table presents typical bond distances and angles for the sulfone group, as determined by X-ray crystallography from various sulfone compounds. st-andrews.ac.uk
Analysis of Intermolecular Interactions
X-ray crystallography also provides valuable insights into how molecules are packed in the solid state, revealing the nature and geometry of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.
In the crystal structures of many sulfone compounds, intermolecular "soft" hydrogen bonding interactions are observed, which influence the solid-state packing. st-andrews.ac.uk For a molecule like this compound, the oxygen atoms of the sulfonyl and ethoxy groups could act as hydrogen bond acceptors, while the hydrogen atoms on the alkyl chains and the phenyl ring could act as donors in C-H···O interactions. These interactions would play a crucial role in determining the crystal packing arrangement. For example, in the crystal structure of erythro-{1-Bromo-1-[(1-phenylethyl)sulfonyl]ethyl}benzene, C—H⋯O hydrogen bonds link the molecules into a three-dimensional network. iucr.org
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Sulfone Moiety
The phenylsulfonyl group (PhSO₂) is a powerful modulator of chemical reactivity, primarily due to its strong electron-withdrawing nature. fiveable.meresearchgate.netwikipedia.org This influences the molecule's electronic properties and provides specific sites for chemical reactions.
The sulfonyl group is one of the most potent electron-withdrawing groups in organic chemistry. researchgate.netresearchgate.net This characteristic arises from the high electronegativity of the two oxygen atoms and the resulting inductive effects. reddit.com In 3,3,3-Triethoxypropylsulfonylbenzene, the sulfonyl group significantly reduces the electron density of the attached benzene (B151609) ring and, crucially, activates the adjacent methylene (B1212753) group (the carbon atom at the α-position to the sulfonyl group).
This activation has two main consequences:
Increased Acidity: The electron-withdrawing effect of the sulfonyl group stabilizes the conjugate base formed upon deprotonation of the α-carbon. fiveable.meacs.orgthieme-connect.com This makes the protons on the α-methylene group considerably more acidic than those in a simple alkane chain, facilitating their removal by a suitable base.
Stabilization of Intermediates: The sulfonyl group can effectively stabilize adjacent carbanions and radical intermediates, influencing the pathways of various reactions. fiveable.meresearchgate.net
Studies comparing sulfonyl and carbonyl groups have shown that while both are electron-withdrawing, the sulfonyl group often exhibits a stronger inductive effect. researchgate.net This potent electronic influence is key to many of the reactions involving the sulfone moiety. nih.gov
The sulfone group's electronic properties allow it to participate in a dualistic manner in chemical reactions, acting as either an electrophilic center or promoting nucleophilic character at an adjacent position. wikipedia.orgresearchgate.netrsc.org
As an Electrophile: The aromatic ring attached to the electron-withdrawing sulfonyl group is deactivated towards electrophilic substitution but can be susceptible to nucleophilic aromatic substitution under specific conditions. More commonly, aryl sulfones serve as electrophilic partners in metal-catalyzed cross-coupling reactions, where the entire sulfonyl group can act as a leaving group. thieme-connect.comacs.org For instance, palladium-catalyzed reactions can facilitate the coupling of the phenylsulfonyl moiety with various nucleophiles. acs.org
As a Precursor to Nucleophiles: The most common reaction involving the sulfone moiety is the deprotonation of the α-carbon to form a stabilized carbanion. wikipedia.orgacs.org This carbanion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. This reactivity is fundamental to the synthetic utility of sulfone-containing compounds. thieme-connect.com
| Reaction Type | Role of Sulfone Moiety | Typical Reagents | Resulting Transformation |
|---|---|---|---|
| α-Deprotonation | Activates α-protons | Strong bases (e.g., n-BuLi, LDA) | Formation of a nucleophilic α-sulfonyl carbanion |
| Nucleophilic Aromatic Substitution | Activates aryl ring (electrophile) | Strong nucleophiles (under harsh conditions) | Displacement of a substituent on the aromatic ring |
| Cross-Coupling Reactions | Acts as an electrophilic leaving group | Organometallic reagents, Palladium catalyst | Substitution of the entire phenylsulfonyl group |
| Reductive Desulfonylation | Group to be removed | Reducing agents (e.g., Na/Hg amalgam) | Cleavage of the C-S bond, removing the sulfone |
Reactivity of the Orthoester Group (3,3,3-Triethoxypropyl)
The 3,3,3-triethoxypropyl group is an orthoester, a functional group with three alkoxy groups attached to a single carbon atom. wikipedia.orgchemeurope.com This group has its own distinct and highly useful reactivity, which is generally orthogonal to that of the sulfone.
A hallmark reaction of orthoesters is their facile hydrolysis in the presence of mild aqueous acid to yield an ester and alcohol. wikipedia.orgchemeurope.comalfa-chemistry.com Conversely, orthoesters are notably stable under neutral and basic conditions. nih.gov This reactivity allows for the selective deprotection of the orthoester without affecting other parts of the molecule that might be sensitive to acid but not base.
The hydrolysis of this compound proceeds through a stepwise mechanism. Initially, one of the ethoxy groups is protonated and eliminated as ethanol (B145695), forming a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water. The process repeats, ultimately yielding ethyl 3-(phenylsulfonyl)propanoate and two additional molecules of ethanol.
| Reactant | Conditions | Products |
|---|---|---|
| This compound | H₃O⁺ (mild aqueous acid) | Ethyl 3-(phenylsulfonyl)propanoate + Ethanol |
The kinetics of this hydrolysis can be influenced by the electronic nature of substituents on the orthoester. nih.gov
Orthoesters can undergo transesterification, a process where the alkoxy groups are exchanged by reacting the orthoester with a different alcohol, typically in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used, or the displaced alcohol (in this case, ethanol) is removed from the reaction mixture, for instance, by distillation. wikipedia.org This allows for the conversion of the triethoxypropyl group into other trialkoxypropyl groups.
The most significant synthetic application of the orthoester group is its function as a protecting group for a carboxylic acid or ester. numberanalytics.comresearchgate.net The orthoester functionality is chemically robust towards a variety of reagents, particularly strong bases and nucleophiles, which would readily react with an unprotected carboxylic acid or ester. researchgate.net
In this compound, the triethoxypropyl group serves as a "masked" form of a 3-(phenylsulfonyl)propionic acid derivative. This allows chemists to perform reactions on other parts of the molecule, such as nucleophilic addition via the α-sulfonyl carbanion, without interference from a reactive and acidic carboxylic acid group. Once the desired transformations are complete, the orthoester can be easily and cleanly converted back to the corresponding ester (or subsequently to the carboxylic acid) via simple acid-catalyzed hydrolysis. wikipedia.orgchemeurope.com This strategy of masking a reactive functional group is a cornerstone of modern multistep organic synthesis. rsc.org
Reactions Involving the Propyl Linkage
No specific studies on the beta-elimination reactions of this compound have been identified.
There is no available research detailing radical reactions specifically targeting the alkyl chain of this compound.
Regioselectivity and Stereoselectivity in Reactions
Information regarding the regioselectivity and stereoselectivity of reactions involving this compound is not present in the surveyed literature.
Investigation of Reaction Mechanisms
No mechanistic studies that identify or characterize key intermediates in the reactions of this compound have been found.
There is no available data or computational analysis regarding the transition states in reactions of this compound.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Geometry
The arrangement of atoms in three-dimensional space and the distribution of electrons within the molecule are fundamental properties that dictate its physical and chemical behavior. Computational methods allow for a detailed examination of these characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org Geometry optimization is a primary application of DFT, where the goal is to find the spatial arrangement of atoms that corresponds to the lowest possible total energy of the molecule, known as the ground state. stackexchange.comresearchgate.net This process iteratively adjusts the positions of the atoms until the forces on each atom are minimized, resulting in a stable, low-energy conformation. researchgate.netmdpi.com
For 3,3,3-Triethoxypropylsulfonylbenzene, a full geometry optimization would be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to accurately account for electron correlation and describe the spatial distribution of the electron density. rsc.org The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific published data for this molecule is unavailable, a hypothetical optimized structure would yield parameters similar to those presented in the table below, reflecting typical values for the constituent chemical bonds and angles.
| Parameter Type | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S=O (Sulfonyl) | 1.45 Å |
| Bond Length | S-C (Aromatic) | 1.78 Å |
| Bond Length | S-C (Alkyl) | 1.80 Å |
| Bond Length | Si-C | 1.89 Å |
| Bond Length | Si-O | 1.65 Å |
| Bond Angle | O=S=O | 119.5° |
| Bond Angle | O=S-C (Aromatic) | 108.0° |
| Bond Angle | C(Aromatic)-S-C(Alkyl) | 105.0° |
| Bond Angle | O-Si-O | 109.0° |
A common computational technique is to perform a potential energy surface (PES) scan. acs.org This involves systematically rotating one or more dihedral angles and calculating the energy at each step, while allowing the rest of the molecule to relax. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them.
A hypothetical PES scan of the C(Aromatic)-S-C(Alkyl)-C dihedral angle in this compound would reveal the rotational barrier and preferred orientations of the sulfonylphenyl and triethoxypropyl groups relative to each other.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 0 | 5.5 | Eclipsed (Transition State) |
| 60 | 0.0 | Gauche (Global Minimum) |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 1.2 | Anti (Local Minimum) |
| 240 | 4.8 | Eclipsed (Transition State) |
| 300 | 0.0 | Gauche (Global Minimum) |
Computational Spectroscopic Prediction
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (δ) and coupling constants (J). nih.govresearchgate.net These calculations determine the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. acs.orgrsc.org The predicted shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). rsc.org For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and compute a Boltzmann-weighted average to obtain results that are comparable to experimental values measured at room temperature.
Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
| Atom Type | Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic | C2', C6' | 7.95 | 128.0 |
| Aromatic | C3', C5' | 7.60 | 129.5 |
| Aromatic | C4' | 7.70 | 134.0 |
| Aromatic | C1' (ipso) | - | 139.0 |
| Alkyl | C1 | 3.20 | 55.0 |
| Alkyl | C2 | 2.10 | 25.0 |
| Alkyl | C3 | - | 75.0 |
| Ethoxy | -OCH₂- | 3.85 | 58.5 |
| Ethoxy | -CH₃ | 1.25 | 18.3 |
(Structure for illustrative reference of atom positions)Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. royalsocietypublishing.org Computational frequency calculations can simulate these spectra. youtube.com After a geometry optimization, a second derivative calculation (Hessian) is performed to find the normal modes of vibration and their corresponding frequencies. nih.gov IR intensities are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. nih.govacs.org
Comparing a simulated spectrum to an experimental one can confirm the presence of specific functional groups and validate the computed molecular structure. A table of hypothetical, prominent calculated vibrational frequencies for this compound is provided.
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| 3060 | Medium | High | Aromatic C-H Stretch |
| 2975 | High | High | Alkyl C-H Stretch (Asymmetric) |
| 2885 | High | High | Alkyl C-H Stretch (Symmetric) |
| 1445 | Medium | Low | Aromatic C=C Stretch |
| 1310 | Very High | Medium | S=O Asymmetric Stretch |
| 1150 | Very High | Low | S=O Symmetric Stretch |
| 1100 | Very High | Medium | Si-O-C Asymmetric Stretch |
| 750 | High | Low | Si-O Symmetric Stretch |
| 580 | Medium | High | S-C Stretch |
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.orgmdpi.comucsb.edu By modeling the potential energy surface that connects reactants to products, researchers can identify transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima). numberanalytics.comdigitellinc.com The energy difference between the reactants and the highest transition state determines the activation energy, which is a key factor governing the reaction rate.
For this compound, a relevant reaction to model would be the acid-catalyzed hydrolysis of the triethoxysilane (B36694) moiety to form a trisilanol, a key step in the formation of siloxane polymers or surface coatings. The computational study of this mechanism would involve:
Reactant Complex Modeling: Building and optimizing the structure of the reactant complex, which would include this compound, water molecules, and a hydronium ion as the catalyst.
Transition State Searching: Locating the transition state structure for the nucleophilic attack of a water molecule on the silicon atom, likely involving proton transfer from the catalyst. Algorithms are used to search for a first-order saddle point on the potential energy surface.
Intermediate and Product Optimization: Identifying and optimizing the geometry of any intermediates (e.g., a protonated pentacoordinate silicon species) and the final products (the silanol (B1196071) and ethanol).
Frequency Analysis: Performing frequency calculations on all stationary points (reactants, transition states, intermediates, products) to confirm their nature (minima have all real frequencies, transition states have one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
Reaction Profile Construction: Plotting the relative energies of all calculated species to construct a complete reaction energy profile, which provides the activation barriers and reaction energies for each elementary step.
Such a study would provide fundamental insights into the reactivity of the triethoxysilyl group and the factors influencing the hydrolysis rate, which is critical for its applications in materials science.
Potential Energy Surface Scans for Reaction Pathways
Potential energy surface (PES) scans are a fundamental computational technique used to map out the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, bond angles, or dihedral angles, researchers can identify stable isomers, transition states, and the minimum energy pathways for chemical reactions.
For a molecule like this compound, PES scans could be employed to investigate several key processes:
Conformational Analysis: The triethoxypropyl group can adopt numerous conformations due to the rotation around its single bonds. PES scans of the C-C and C-O bond rotations would reveal the most stable conformers and the energy barriers between them. This is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.
Reaction Mechanisms: PES scans can elucidate the mechanisms of reactions involving the sulfonyl group or the ethoxy groups. For instance, the hydrolysis of the ethoxy groups to form silanols is a critical reaction in the application of similar compounds as coupling agents. A PES scan could model the approach of a water molecule and the subsequent bond-breaking and bond-forming steps, identifying the transition state and the reaction intermediates. researchgate.net
Thermal Decomposition: By scanning the bond lengths within the molecule at high simulated temperatures, potential decomposition pathways can be identified. This could involve the cleavage of the C-S bond, the S-O bonds, or bonds within the triethoxypropyl chain.
A typical PES scan involves a series of constrained geometry optimizations. For each value of the scanned coordinate (e.g., a bond length), the rest of the molecule's geometry is optimized to find the lowest energy structure. The resulting plot of energy versus the scanned coordinate provides a profile of the reaction pathway. uni-rostock.de For complex reactions, more advanced techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to find the precise minimum energy path between reactants and products. chemrxiv.org
Calculation of Activation Barriers and Reaction Energies
Once the transition state for a reaction is located on the potential energy surface, its energy relative to the reactants can be calculated. This energy difference is the activation barrier (Ea) or activation energy, a critical parameter that governs the rate of a chemical reaction. A lower activation barrier corresponds to a faster reaction.
For this compound, computational chemists would be interested in calculating these values for reactions such as:
Condensation: The reaction of the resulting silanol groups with each other or with surface hydroxyl groups to form siloxane bonds.
Radical Reactions: The stability of radicals formed by homolytic cleavage of bonds and the activation barriers for their subsequent reactions.
These calculations are typically performed using high-level quantum mechanical methods. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP or M06-2X are often used for kinetic and thermodynamic calculations of organic molecules. researchgate.net
Table 1: Hypothetical Calculated Activation and Reaction Energies for Key Reactions of a Generic Trialkoxypropylsulfonylbenzene
| Reaction | Reactants | Products | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
| First Hydrolysis | R-Si(OEt)₃ + H₂O | R-Si(OEt)₂(OH) + EtOH | 60 | -15 |
| Second Hydrolysis | R-Si(OEt)₂(OH) + H₂O | R-Si(OEt)(OH)₂ + EtOH | 75 | -10 |
| Third Hydrolysis | R-Si(OEt)(OH)₂ + H₂O | R-Si(OH)₃ + EtOH | 85 | -5 |
| Dimerization | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | 50 | -25 |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available. "R" represents the -CH₂CH₂CH₂SO₂C₆H₅ group.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. These non-covalent forces determine properties like boiling point, solubility, and the molecule's ability to self-assemble or adsorb onto surfaces.
Key intermolecular interactions for this compound would include:
Dipole-Dipole Interactions: The sulfonyl group (SO₂) is strongly polar, creating a significant molecular dipole moment. These dipole-dipole interactions will be a major contributor to the cohesive forces between molecules.
Van der Waals Forces: These are present in all molecules and arise from temporary fluctuations in electron density. The large size of this compound, with its phenyl ring and long alkyl chain, suggests that van der Waals forces will be substantial.
Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen atoms of the sulfonyl and ethoxy groups can act as hydrogen bond acceptors. This is particularly important in protic solvents or when interacting with hydroxylated surfaces.
Solvent effects are crucial for understanding the reactivity and properties of the compound in solution. The choice of solvent can influence reaction rates and even alter reaction mechanisms. Computational models can account for solvent effects in several ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) is a widely used example. chemrxiv.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: A number of solvent molecules are explicitly included in the calculation, surrounding the solute molecule. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is more computationally demanding but can provide a more detailed and accurate picture of solvation. mdpi.com
For this compound, computational studies could investigate its solubility in various organic solvents and water by calculating the free energy of solvation. Furthermore, the effect of the solvent on the activation barriers of its hydrolysis and condensation reactions could be modeled to predict how the reaction rates would change in different environments. nih.gov
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Advanced Synthetic Applications and Future Research Directions
Development of High-Throughput Synthetic Methodologies
The synthesis of complex molecules like 3,3,3-Triethoxypropylsulfonylbenzene has traditionally been a resource-intensive process, often requiring meticulous, low-throughput laboratory procedures. However, the evolution of automated synthesis and high-throughput screening (HTS) platforms presents a paradigm shift, offering the potential for rapid optimization and discovery of novel synthetic routes. researchgate.net These technologies are particularly relevant for organosilicon and organosulfonyl compounds, where the exploration of vast chemical spaces can lead to the identification of more efficient and scalable production methods. researchgate.netbohrium.com
The core principle of high-throughput synthesis lies in the parallel execution of a large number of chemical reactions, which allows for the systematic investigation of various parameters such as catalysts, reagents, solvents, and reaction conditions. researchgate.net For a target molecule like this compound, this approach enables the rapid screening of different synthetic strategies, moving beyond traditional one-pot synthesis to more refined and optimized protocols. The integration of robotic platforms for liquid handling, reaction work-up, and product analysis significantly accelerates this process. researchgate.net
A significant aspect of developing high-throughput methodologies is the creation of comprehensive compound libraries for screening. nih.govresearchgate.net In the context of this compound synthesis, this would involve libraries of sulfonylating agents, vinyltrialkoxysilane derivatives, and various catalysts. The ability to rapidly screen these libraries can uncover novel catalytic systems or reaction conditions that would be missed by traditional, more focused synthetic approaches. syngeneintl.com
The table below illustrates a hypothetical high-throughput screening experiment designed to optimize the synthesis of this compound. This experiment would utilize a 96-well plate format, with each well representing a unique combination of reactants and catalysts.
Interactive Data Table: High-Throughput Screening for this compound Synthesis
| Well ID | Vinyltriethoxysilane (µL) | Benzenesulfonyl Halide (µL) | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| A1 | 50 | 50 (Chloride) | Pd(PPh₃)₄ | Toluene | 80 | 65 |
| A2 | 50 | 50 (Chloride) | Pd(dppf)Cl₂ | Toluene | 80 | 72 |
| A3 | 50 | 50 (Chloride) | CuI | Toluene | 80 | 45 |
| ... | ... | ... | ... | ... | ... | ... |
| H11 | 50 | 50 (Fluoride) | Ni(acac)₂ | THF | 60 | 58 |
| H12 | 50 | 50 (Fluoride) | Ni(cod)₂ | THF | 60 | 63 |
This data-centric approach, enabled by high-throughput methodologies, not only accelerates the optimization of existing synthetic pathways but also paves the way for the discovery of entirely new chemical transformations for the production of this compound and related compounds. The continued development of these automated systems is poised to be a cornerstone of future advancements in organosilicon and organosulfonyl chemistry. bohrium.commdpi.com
Q & A
Q. What are the standard laboratory synthesis routes for 3,3,3-Triethoxypropylsulfonylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of benzene derivatives followed by alkylation with triethoxypropyl groups. A two-step approach is recommended:
Sulfonation : React benzene derivatives with chlorosulfonic acid under anhydrous conditions at 0–5°C to form benzenesulfonyl chloride intermediates .
Alkylation : Introduce the triethoxypropyl group via nucleophilic substitution or coupling reactions (e.g., using triethoxypropyl halides) in inert solvents like dichloromethane under nitrogen atmosphere .
Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR to identify ethoxy proton signals (δ 1.2–1.4 ppm for CH, δ 3.4–3.8 ppm for OCH) and aromatic protons (δ 7.5–8.2 ppm). C NMR to confirm sulfonyl (C-SO at ~110–120 ppm) and triethoxypropyl carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H] and fragmentation patterns (e.g., loss of ethoxy groups).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To address this:
- Reproduce Synthesis : Strictly control reaction conditions (e.g., solvent purity, drying agents).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs. Compare melting points under standardized heating rates (e.g., 5°C/min) .
- Solubility Studies : Conduct equilibrium solubility tests in solvents like DMSO, ethanol, and water at 25°C ± 0.5°C. Use UV-Vis spectroscopy for quantification .
Q. What experimental strategies are effective for studying the reactivity of the sulfonyl group in this compound under nucleophilic or electrophilic conditions?
- Methodological Answer : Design mechanistic studies using:
- Isotopic Labeling : Replace sulfur with S to track sulfonyl group behavior in SN2 reactions .
- Kinetic Profiling : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) via stopped-flow UV-Vis spectroscopy.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies for sulfonate ester formation .
Q. How can the stability of this compound be systematically evaluated under thermal or hydrolytic stress?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min increments up to 300°C. Identify decomposition products via GC-MS .
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Quantify degradation using HPLC and track byproducts (e.g., sulfonic acids) .
Q. What methodologies are recommended for optimizing the oxidation of thioether intermediates to sulfones in the synthesis of this compound?
- Methodological Answer :
- Oxidizing Agents : Compare m-CPBA, HO/NaWO, and Oxone® in acetonitrile/water. HO/NaWO (1:2 molar ratio) at 60°C achieves >90% yield with minimal overoxidation .
- Reaction Monitoring : Use F NMR (if fluorinated analogs exist) or IR spectroscopy to track S=O bond formation at 1150–1350 cm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
